molecular formula C24H16N2O3S B420613 4-(2-quinoxalinyl)phenyl 2-naphthalenesulfonate

4-(2-quinoxalinyl)phenyl 2-naphthalenesulfonate

Cat. No.: B420613
M. Wt: 412.5g/mol
InChI Key: CRCLCIBQVUYPLC-UHFFFAOYSA-N
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Description

4-(2-quinoxalinyl)phenyl 2-naphthalenesulfonate is an organic compound that combines the structural features of naphthalene, sulfonic acid, quinoxaline, and phenyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene-2-sulfonic acid 4-quinoxalin-2-yl-phenyl ester typically involves the sulfonation of naphthalene followed by esterification with quinoxalin-2-yl-phenol. The reaction conditions often require the use of sulfuric acid for sulfonation and a dehydrating agent for esterification.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-quinoxalinyl)phenyl 2-naphthalenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of naphthalene derivatives.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions include various naphthalene and quinoxaline derivatives, which can be further utilized in different applications.

Scientific Research Applications

4-(2-quinoxalinyl)phenyl 2-naphthalenesulfonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound can be employed in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of naphthalene-2-sulfonic acid 4-quinoxalin-2-yl-phenyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonic acid group can enhance the compound’s solubility and reactivity, while the quinoxaline moiety can interact with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2-Naphthoquinone-4-sulfonic acid: This compound shares the naphthalene and sulfonic acid features but lacks the quinoxaline and phenyl ester groups.

    2-Naphthol: A simpler naphthalene derivative with hydroxyl functionality.

    Quinoxaline derivatives: Compounds containing the quinoxaline moiety but differing in other substituents.

Properties

Molecular Formula

C24H16N2O3S

Molecular Weight

412.5g/mol

IUPAC Name

(4-quinoxalin-2-ylphenyl) naphthalene-2-sulfonate

InChI

InChI=1S/C24H16N2O3S/c27-30(28,21-14-11-17-5-1-2-6-19(17)15-21)29-20-12-9-18(10-13-20)24-16-25-22-7-3-4-8-23(22)26-24/h1-16H

InChI Key

CRCLCIBQVUYPLC-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=CC=C(C=C3)C4=NC5=CC=CC=C5N=C4

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=CC=C(C=C3)C4=NC5=CC=CC=C5N=C4

Origin of Product

United States

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